(3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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Overview
Description
(3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a unique structure combining adamantane, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the adamantane and furan derivatives. The adamantane derivative, 3,5-dimethyl-1-adamantyl, can be synthesized through alkylation reactions involving adamantane and methylating agents . The furan derivative, 2-furylcarbonyl, is prepared through acylation reactions involving furan and acyl chlorides . These intermediates are then coupled with piperazine under specific reaction conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions . Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl group in the furan moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted piperazines .
Scientific Research Applications
(3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the furan and piperazine groups contribute to the compound’s reactivity and specificity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine
- 2-[(3,5-Dimethyl-1-adamantyl)ethan-1-ol hydrochloride
Uniqueness
(3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of adamantane, furan, and piperazine moieties, which confer distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-20-10-16-11-21(2,13-20)15-22(12-16,14-20)19(26)24-7-5-23(6-8-24)18(25)17-4-3-9-27-17/h3-4,9,16H,5-8,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKXKAJDEIRFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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